Gallopamil hydrochloride
Overview
Description
Gallopamil hydrochloride is a coronary vasodilator that is an analog of iproveratril (VERAPAMIL) with one more methoxy group on the benzene ring . It is used in the treatment of abnormal heart rhythms . It is also a L-type calcium channel blocker designed for the treatment of coronary heart diseases: angina pectoris, prinzmetal angina, and hypertonia .
Synthesis Analysis
Gallopamil hydrochloride was synthesized from 2-(3,4,5-trimethoxyphenyl) acetonitrile and 2-(3,4-dimethoxyphenyl)-N-methylethylamine by nucleophilic substitution and salt-forming reaction .Molecular Structure Analysis
The molecular formula of Gallopamil hydrochloride is C28H41ClN2O5 . The IUPAC name is 5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride .Chemical Reactions Analysis
The pharmacokinetics and bioavailability of the racemic drug gallopamil are not stereoselective at steady-state and are therefore not substantially altered compared with the single dose administration of gallopamil .Physical And Chemical Properties Analysis
The molecular weight of Gallopamil hydrochloride is 521.1 g/mol . The InChI is InChI=1S/C28H40N2O5.ClH/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5;/h10-11,16-18,20H,9,12-15H2,1-8H3;1H .Scientific Research Applications
Application in Cardiology
Gallopamil hydrochloride is a calcium antagonist . It has been used in the treatment of cardiovascular diseases, specifically angina pectoris .
Method of Application
The drug is administered orally . The dosage and frequency of administration are determined by the physician based on the patient’s condition .
Results or Outcomes
Gallopamil has been found to have a potent effect on the PR interval, with a prolongation of 35.7% . This indicates its effectiveness in treating cardiovascular conditions .
Application in Pharmacokinetics and Pharmacodynamics
Gallopamil hydrochloride has been studied for its pharmacokinetic and pharmacodynamic properties .
Method of Application
In a study, 50 mg of pseudoracemic gallopamil was administered every 12 hours for 7 doses (72 hours) to six male healthy volunteers . Serum levels of gallopamil were measured by gas chromatography/mass spectrometry .
Results or Outcomes
The apparent oral clearances and half-lives of R- and S-gallopamil were found to be similar . The serum protein binding and the renal elimination were enantioselective . These findings provide valuable information about the drug’s pharmacokinetic properties .
Application in Vasodilation
Gallopamil hydrochloride is known to increase the vasodilatory activities of Nitroglycerin .
Method of Application
The drug can be administered in combination with Nitroglycerin . The dosage and frequency of administration are determined by the physician based on the patient’s condition .
Results or Outcomes
The combination of Gallopamil and Nitroglycerin can lead to increased vasodilation, which can be beneficial in conditions like angina pectoris .
Application in Hypotension
Gallopamil hydrochloride may increase the hypotensive activities of Nitroprusside .
Method of Application
The drug can be administered in combination with Nitroprusside . The dosage and frequency of administration are determined by the physician based on the patient’s condition .
Results or Outcomes
The combination of Gallopamil and Nitroprusside can lead to increased hypotensive effects, which can be beneficial in conditions like hypertension .
Application in QTc Prolongation
Gallopamil hydrochloride may increase the risk or severity of QTc prolongation when combined with Norfloxacin .
Method of Application
The drug can be administered in combination with Norfloxacin . The dosage and frequency of administration are determined by the physician based on the patient’s condition .
Results or Outcomes
The combination of Gallopamil and Norfloxacin can lead to increased risk or severity of QTc prolongation . This can be beneficial in conditions where a prolonged QT interval is desirable .
Application in Acid Secretion Inhibition
Gallopamil hydrochloride has been found to be a powerful inhibitor of acid secretion in isolated and enriched guinea pig parietal cells .
Method of Application
In a study, Gallopamil was administered to guinea pig parietal cells . The dosage and frequency of administration were determined based on the experimental setup .
Results or Outcomes
Gallopamil was found to effectively inhibit acid secretion in the guinea pig parietal cells . This suggests potential applications in conditions where inhibition of acid secretion is desirable .
Safety And Hazards
properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O5.ClH/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5;/h10-11,16-18,20H,9,12-15H2,1-8H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCRIUNHEQSXFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047858 | |
Record name | Gallopamil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>78.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855637 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Gallopamil hydrochloride | |
CAS RN |
16662-46-7 | |
Record name | Gallopamil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16662-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gallopamil hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016662467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GALLOPAMIL HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Gallopamil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-cyano-3-(3,4,5-trimethoxyphenyl)hex-6-yl]-(5,6-dimethoxyphenethyl)methylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.989 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GALLOPAMIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT4VR32A0T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.